molecular formula C18H15N3O4S B11155115 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11155115
M. Wt: 369.4 g/mol
InChI Key: MPORTXDOKGHMCC-UHFFFAOYSA-N
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Description

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by further reactions to introduce the oxoethyl and benzodioxine groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or chloroform .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as bacterial enzymes. Molecular docking studies have shown that the compound can bind to enzymes like phosphopentomutase and dioldehydratase, inhibiting their activity and thus exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its broad-spectrum antibacterial activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H15N3O4S/c22-16(21-18-20-11-5-1-4-8-15(11)26-18)9-19-17(23)14-10-24-12-6-2-3-7-13(12)25-14/h1-8,14H,9-10H2,(H,19,23)(H,20,21,22)

InChI Key

MPORTXDOKGHMCC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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